4-Methoxy-3-(methoxymethyl)benzaldehyde
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Overview
Description
4-Methoxy-3-(methoxymethyl)benzaldehyde is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde consists of a benzene ring substituted with a methoxy group, a methoxymethyl group, and an aldehyde group . The InChI code for this compound is 1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis
4-Methoxy-3-(methoxymethyl)benzaldehyde is a solid substance . It has a molecular weight of 180.2 .Scientific Research Applications
Growth of Vanillin Crystals
Vanillin, also known as 4-hydroxy 3-methoxy benzaldehyde, has been identified as an excellent candidate for second harmonic generation (SHG) in the ultra-violet and near-infrared wavelength region. Centimeter-sized single crystals of vanillin have been grown from a solution, showing high output intensity for second harmonic conversion compared to other commercially available crystals (Singh et al., 2001).
Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol
The synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol involves the use of commercially available 3-hydroxy-4-methoxy-benzaldehyde, which is subjected to a series of chemical reactions including hydrogenation, protection, alkylation, cyclisation, and deprotection (Banerjee et al., 2013).
Oxidation Mechanism Study
The oxidation of various methoxy benzaldehydes, including 4-methoxy benzaldehyde, has been studied to understand their reaction mechanism. This research provides insights into the formation of corresponding carboxylic acids and proposes a suitable mechanism based on observed kinetics (Malik et al., 2016).
Regioselective Protection
A study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, closely related to 4-methoxy-3-(methoxymethyl)benzaldehyde, achieved protection with various groups in yields between 67-75% (Plourde & Spaetzel, 2002).
Synthesis and Properties of Bis-aldehyde Monomers
Bis-aldehyde monomers, including variations of 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, were synthesized and polymerized to yield poly(azomethine)s. These polymers exhibited electrically conductive properties and were investigated for their structural and physicochemical properties (Hafeez et al., 2019).
Molecular Structure and Spectral Studies
Comparative molecular structure and vibrational spectral studies have been performed on 3-hydroxy-4methoxy-Benzaldehyde and 4-hydroxy-3-Methoxy-Benzaldehyde, providing insights into their structural characteristics and potential applications in various fields (Yadav et al., 2018).
Synthesis and Optical Properties of Quinolates
4-Methyl(methoxy or chloro)benzaldehyde was used to synthesize substituted 2-styryl-8-quinolinol, which was then chelated to prepare aluminum and zinc complexes. These complexes exhibited enhanced thermal stability and solubility in organic solvents, emitting blue-green light with significant photoluminescence (Barberis & Mikroyannidis, 2006).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-(methoxymethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPSDHKFVVPEOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351736 |
Source
|
Record name | 4-methoxy-3-(methoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(methoxymethyl)benzaldehyde | |
CAS RN |
76646-41-8 |
Source
|
Record name | 4-methoxy-3-(methoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of 4-Methoxy-3-(methoxymethyl)benzaldehyde?
A1: 4-Methoxy-3-(methoxymethyl)benzaldehyde is an organic compound characterized by a benzene ring with three substituents:
Q2: What types of intermolecular interactions are observed in the crystal structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde?
A2: The crystal structure analysis reveals that the only intermolecular interactions present are very weak C-H⋯π interactions []. This suggests that the molecules pack relatively loosely in the solid state, primarily influenced by van der Waals forces.
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